molecular formula C8H12Cl2O4 B1267713 Bis(2-chloroethyl) butanedioate CAS No. 925-17-7

Bis(2-chloroethyl) butanedioate

Cat. No. B1267713
CAS RN: 925-17-7
M. Wt: 243.08 g/mol
InChI Key: AOAPSSUUVWPWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Bis(2-chloroethyl) butanedioate and related compounds involves complex chemical reactions. For instance, the synthesis of mesogenic units like Bis(p-hydroxybenzoic acid) butanediolate involves melting transesterification, highlighting the intricate procedures in synthesizing related compounds (Song Wan-wen, 2007). Another example includes the novel synthesis routes for fused cyclopentenes using 2,3-Bis(phenylsulfonyl)-1,3-butadiene, demonstrating the chemical versatility and potential for creating complex molecular structures (A. Padwa et al., 1996).

Molecular Structure Analysis

Understanding the molecular structure of Bis(2-chloroethyl) butanedioate and related compounds is crucial for their application in various fields. For instance, the study of 1,4-bis(pyridinium)butanes' complexation with carboxylatopillar[5]arene revealed significant insights into the molecular interactions and structure (Chunju Li et al., 2011). Similarly, the synthesis and structural characterization of compounds like 2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol offer detailed molecular structure insights, which are pivotal for understanding their chemical behavior (Bi Fuqiang et al., 2012).

Chemical Reactions and Properties

Bis(2-chloroethyl) butanedioate undergoes various chemical reactions, contributing to its diverse chemical properties. Studies such as the synthesis and first in vitro cytotoxicity studies of bis(2-chloroethyl) amino group-containing polymers shed light on the chemical reactivity and potential applications of these compounds (Peter Molz et al., 1980). The chemical reactivity is further explored in the synthesis and reactions of 1,4-Bis (alkylchlorosilyl) butane, demonstrating the versatile chemical transformations these compounds can undergo (Xi Chen, 1984).

Physical Properties Analysis

The physical properties of Bis(2-chloroethyl) butanedioate and related compounds, such as their melting points, boiling points, and solubility, are essential for their practical application. Research in this area includes the synthesis and characterization of compounds like Bis-(chloromethyl) oxetane, providing valuable data on their physical characteristics (T. S. Reddy et al., 2006).

Scientific Research Applications

  • Polymer Synthesis : Bis(2-chloroethyl) butanedioate derivatives have been used in polymer synthesis. A study described the polymerization of bis(2,2,2-trichloroethyl) trans-3,4-epoxyadipate with 1,4-butanediol, using porcine pancreatic lipase as a catalyst. This process resulted in a polymer with high enantiomeric purity (Wallace & Morrow, 1989).

  • In Vitro Cytotoxicity Studies : Research has been conducted on monomers containing the cytotoxic bis(2-chloroethyl)amino group, linked via urethane and O-acylated hydroxamic acid bonds to polymerizable methacrylic acid derivatives. These were tested for in vitro cytotoxicity against various tumor lines, revealing significant differences in cytotoxic potency depending on the type of cleavable spacer group used (Molz et al., 1980).

  • Supramolecular Chemistry : In supramolecular chemistry, bis(imidazolium) dication derivatives, similar to bis(2-chloroethyl) butanedioate, have been used to form [2]pseudorotaxanes with pillar[5]arene, demonstrating controlled dethreading/rethreading processes (Li et al., 2010).

  • Synthesis of Organic Compounds : Studies on the synthesis of dicarboxylic acid derivatives of [60]fullerene using Diels–Alder reaction with bis(methylene)butanedioates have been reported. This process resulted in useful derivatives for further chemical transformations (Ishida et al., 2000).

  • Biologically Active Metabolites : Research has identified N,N-Bis(2-chloroethyl)phosphorodiamidic acid as a metabolite of cyclophosphamide with significant in vivo and in vitro antitumor activity, suggesting a critical role in the biological activities of cyclophosphamide (Colvin et al., 1973).

  • Chemical Warfare Agent Degradation : A study focused on the hydrolysis products of sulfur mustard agents, including bis(2-chloroethyl)sulfide, using high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry for detection (Kroening et al., 2009).

properties

IUPAC Name

bis(2-chloroethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAPSSUUVWPWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCCCl)C(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287411
Record name bis(2-chloroethyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-chloroethyl) butanedioate

CAS RN

925-17-7
Record name NSC50941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(2-chloroethyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.